

Application Note: Protocol for Assessing Cytokine Release in Response to GSK789

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Compound of Interest

Compound Name: GSK789

Cat. No.: B10822734

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Introduction

GSK789 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including genes involved in inflammation and immunity. Due to its immunomodulatory properties, it is essential to characterize the effect of **GSK789** on cytokine release from human immune cells to understand its potential therapeutic applications and to assess any risk of cytokine release syndrome (CRS). This document provides a detailed protocol for an in vitro assessment of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon treatment with **GSK789**.

Principle

This protocol describes the isolation of PBMCs from whole blood, followed by in vitro stimulation in the presence of varying concentrations of **GSK789**. The release of a panel of pro-inflammatory and anti-inflammatory cytokines into the cell culture supernatant is quantified using a multiplex immunoassay. This allows for a comprehensive assessment of the immunomodulatory effects of **GSK789**.

Data Presentation

The quantitative data obtained from the cytokine analysis should be summarized in the following tables for clear comparison.

Table 1: Effect of **GSK789** on Pro-inflammatory Cytokine Release from Activated PBMCs

GSK789 Conc. (μ M)	TNF- α (pg/mL)	IL-6 (pg/mL)	IFN- γ (pg/mL)	IL-1 β (pg/mL)	IL-2 (pg/mL)	IL-8 (pg/mL)
Vehicle						
Control						
0.01						
0.1						
1						
10						
Positive Control						
Negative Control						

Table 2: Effect of **GSK789** on Anti-inflammatory Cytokine Release from Activated PBMCs

GSK789 Conc. (μ M)	IL-10 (pg/mL)	IL-4 (pg/mL)	IL-13 (pg/mL)	TGF- β (pg/mL)
Vehicle Control				
0.01				
0.1				
1				
10				
Positive Control				
Negative Control				

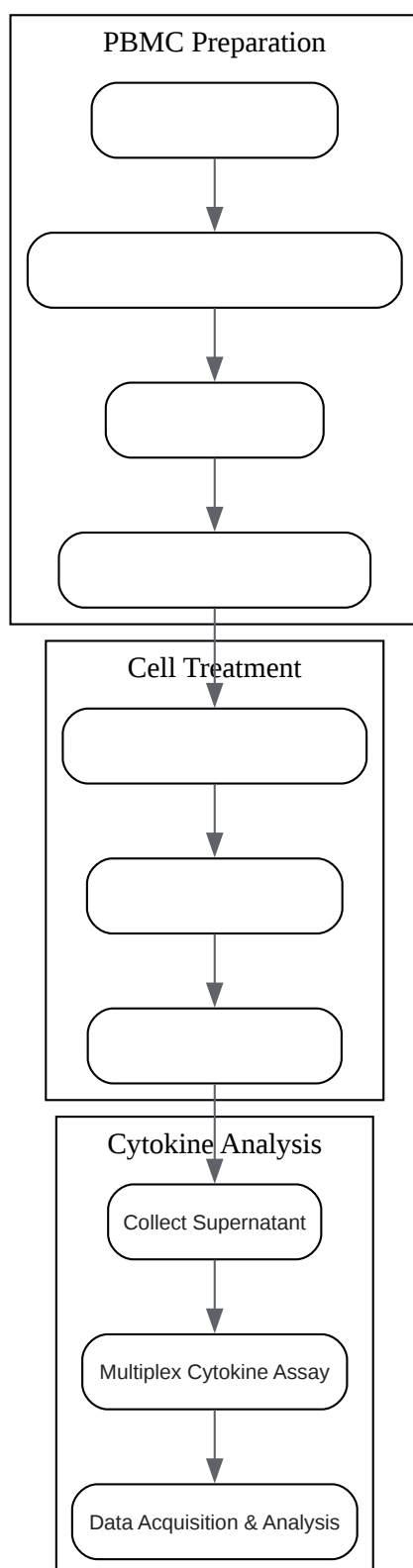
Experimental Protocols

Materials and Reagents

- Human whole blood from healthy donors
- Ficoll-Paque PLUS (or equivalent density gradient medium)
- Phosphate Buffered Saline (PBS), sterile
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- L-Glutamine
- **GSK789**
- Dimethyl sulfoxide (DMSO)
- Lipopolysaccharide (LPS) (Positive Control)

- Phytohaemagglutinin (PHA) (Positive Control)
- Multiplex cytokine immunoassay kit (e.g., Luminex-based)
- 96-well cell culture plates, flat-bottom
- Centrifuge tubes (15 mL and 50 mL)
- Serological pipettes
- Micropipettes and sterile tips
- Hemocytometer or automated cell counter
- CO2 incubator (37°C, 5% CO2)
- Microplate reader for multiplex assay

Experimental Workflow Diagram



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Caption: Experimental workflow for assessing cytokine release with **GSK789**.

Step-by-Step Protocol

1. Preparation of Reagents

- Complete RPMI Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
- **GSK789** Stock Solution: Prepare a 10 mM stock solution of **GSK789** in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1%.
- Positive Controls: Prepare stock solutions of LPS (e.g., 1 mg/mL in sterile water) and PHA (e.g., 1 mg/mL in sterile PBS).

2. Isolation of Human PBMCs

- Dilute fresh human whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical centrifuge tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
- Wash the PBMCs by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
- Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
- Adjust the cell concentration to 1×10^6 cells/mL in complete RPMI medium.

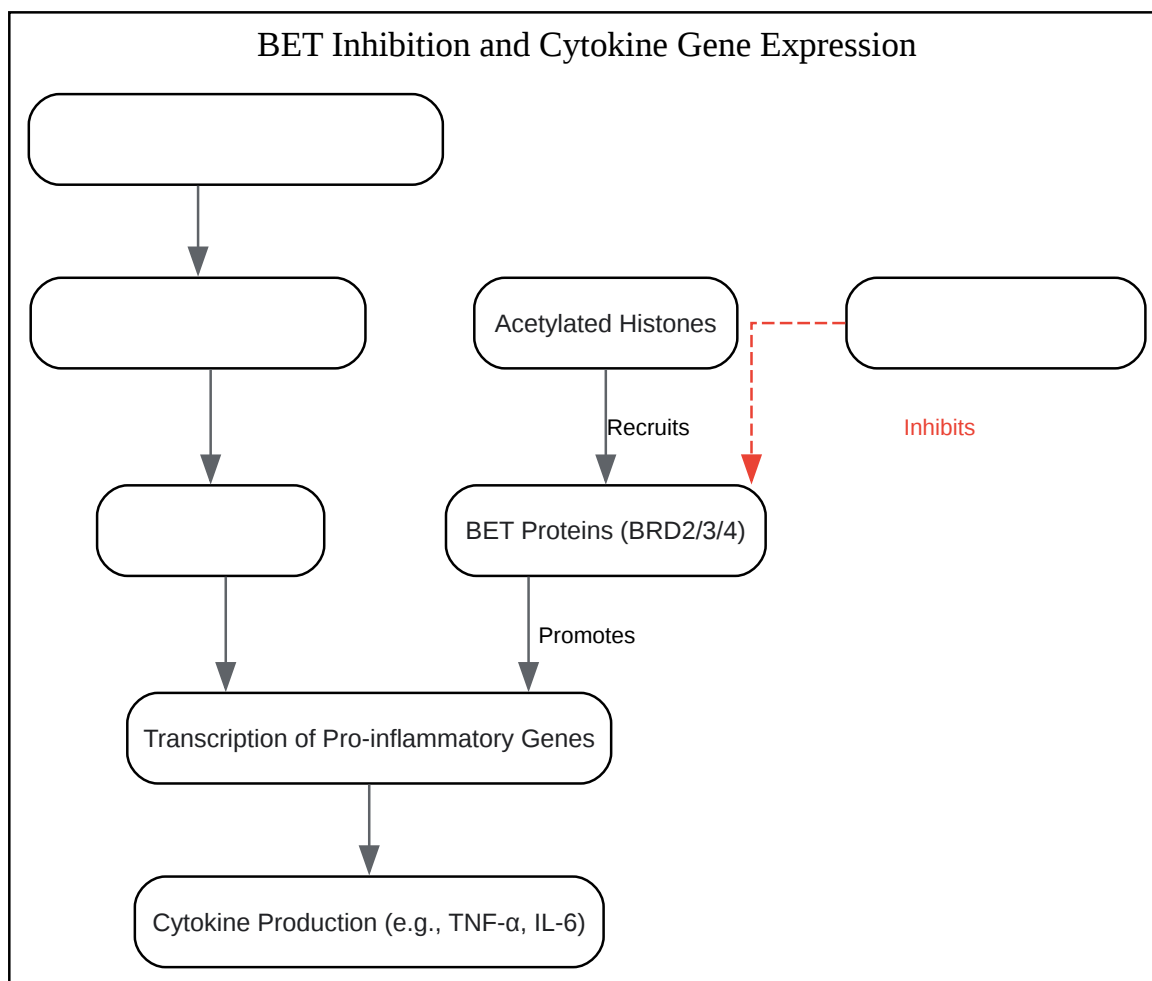
3. In Vitro Cell Stimulation

- Plate 100 μ L of the PBMC suspension (1×10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
- Prepare serial dilutions of **GSK789** in complete RPMI medium at 2X the final desired concentrations (e.g., 20 μ M, 2 μ M, 0.2 μ M, and 0.02 μ M).
- Add 100 μ L of the diluted **GSK789** solutions to the respective wells.
- Controls:
 - Vehicle Control: Add 100 μ L of complete RPMI medium containing the same final concentration of DMSO as the highest **GSK789** concentration.
 - Positive Controls: Add 100 μ L of complete RPMI medium containing a stimulating agent (e.g., LPS at a final concentration of 100 ng/mL or PHA at 5 μ g/mL).
 - Unstimulated Control: Add 100 μ L of complete RPMI medium.
- Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

4. Supernatant Collection and Cytokine Quantification

- After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
- Carefully collect the supernatant from each well without disturbing the cell pellet.
- Analyze the cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions. A typical panel would include TNF- α , IL-6, IFN- γ , IL-1 β , IL-2, IL-8, IL-10, and IL-4.

Signaling Pathway Diagram



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Caption: Putative signaling pathway for **GSK789**-mediated modulation of cytokine production.

Expected Results

Based on the known function of BET inhibitors, it is anticipated that **GSK789** will suppress the production of pro-inflammatory cytokines in a dose-dependent manner in stimulated PBMCs. Specifically, a reduction in TNF-α, IL-6, and other NF-κB-regulated cytokines is expected. The effect on anti-inflammatory cytokines such as IL-10 should also be evaluated to determine the overall immunomodulatory profile of **GSK789**. The data will help to establish a therapeutic window and to identify potential biomarkers for monitoring the in vivo activity of the compound. Pan-BET inhibitors have been shown to suppress the production of pro-inflammatory proteins

by macrophages.[2] A selective BD1 inhibitor, XL-126, demonstrated concentration-dependent inhibition of LPS-induced IL-6 production in murine macrophages.[3] Another BET inhibitor, I-BET-762, was found to suppress the production of GM-CSF and IL-17.[2] These findings suggest that **GSK789**, as a selective BD1 inhibitor, is likely to exhibit anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines.

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